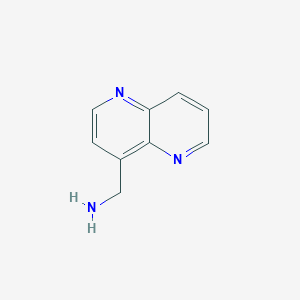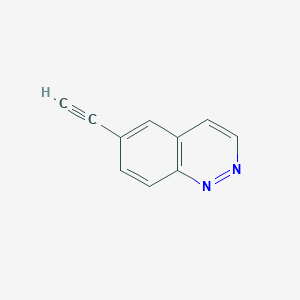![molecular formula C7H6N2O2 B15072273 5-Methylfuro[2,3-d]pyridazin-4(5H)-one](/img/structure/B15072273.png)
5-Methylfuro[2,3-d]pyridazin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methylfuro[2,3-d]pyridazin-4(5H)-one is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by a fused ring system consisting of a furan ring and a pyridazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylfuro[2,3-d]pyridazin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers, which provides functionalized pyridazines with high regiocontrol . Another approach involves the copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones, which enables the efficient synthesis of 1,6-dihydropyridazines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
5-Methylfuro[2,3-d]pyridazin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydropyridazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Pyridazinone derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Methylfuro[2,3-d]pyridazin-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has been evaluated for its antitumor activity and ability to inhibit tubulin assembly.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 5-Methylfuro[2,3-d]pyridazin-4(5H)-one involves its interaction with microtubules. The compound binds to tubulin, inhibiting its polymerization and leading to the depolymerization of microtubules. This disruption of microtubule dynamics interferes with cell division, making the compound effective against rapidly dividing cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
5-Methylfuro[2,3-d]pyrimidin-4-amine: This compound has a similar fused ring system but differs in the presence of an amine group instead of a ketone.
4-Substituted-5-methyl-furo[2,3-d]pyrimidines: These compounds have been studied for their microtubule depolymerizing activities and antitumor effects.
Uniqueness
5-Methylfuro[2,3-d]pyridazin-4(5H)-one is unique due to its specific ring structure and the presence of a ketone group, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit tubulin assembly and overcome drug resistance mechanisms makes it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C7H6N2O2 |
|---|---|
Peso molecular |
150.13 g/mol |
Nombre IUPAC |
5-methylfuro[2,3-d]pyridazin-4-one |
InChI |
InChI=1S/C7H6N2O2/c1-9-7(10)5-2-3-11-6(5)4-8-9/h2-4H,1H3 |
Clave InChI |
RWNPYBCJOYJQJB-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C2=C(C=N1)OC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


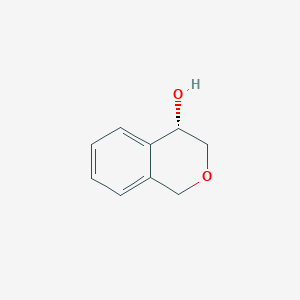
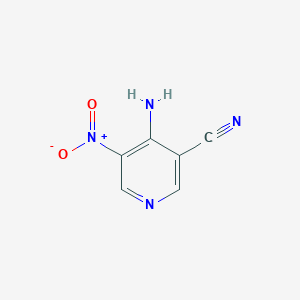

![5,6-Dihydro-1H-imidazo[4,5-d]pyridazine-4,7(3aH,7aH)-dione](/img/structure/B15072208.png)

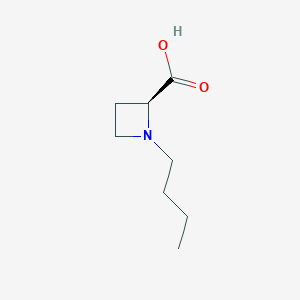
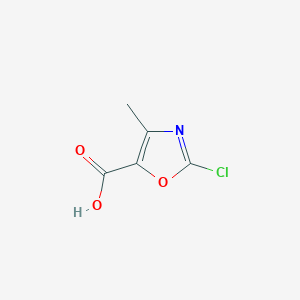

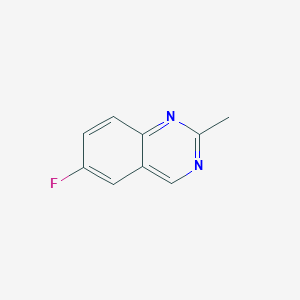
![Spiro[cyclopropane-1,1'-inden]-3'(2'H)-one](/img/structure/B15072249.png)

![7-Amino-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B15072277.png)
